Atg4B-IN-2

CAS No.:

Cat. No.: VC14600990

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30O3 |

|---|---|

| Molecular Weight | 330.5 g/mol |

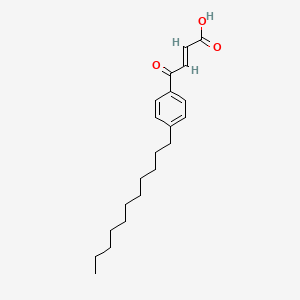

| IUPAC Name | (E)-4-oxo-4-(4-undecylphenyl)but-2-enoic acid |

| Standard InChI | InChI=1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)20(22)16-17-21(23)24/h12-17H,2-11H2,1H3,(H,23,24)/b17-16+ |

| Standard InChI Key | XEPLKXYXNJMMCI-WUKNDPDISA-N |

| Isomeric SMILES | CCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O |

| Canonical SMILES | CCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O |

Introduction

Chemical and Pharmacological Profile

Structural and Molecular Characteristics

Atg4B-IN-2 (CAS 2765008-88-4) is a synthetic organic compound with the empirical formula C₂₁H₃₀O₃, featuring a 330.46 g/mol molecular weight . X-ray crystallography studies of the Atg4B-LC3 complex reveal that the inhibitor likely binds the catalytic cleft through hydrophobic interactions with Phe119 and Gly120 of LC3, regions critical for substrate recognition . The compound's biphenyl core structure facilitates membrane permeability, enabling intracellular accumulation in tumor microenvironments .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.46 g/mol |

| Solubility (DMSO) | 80 mg/mL (242.09 mM) |

| Storage Conditions | -20°C (powder), -80°C (solution) |

| CAS Number | 2765008-88-4 |

Pharmacokinetic Properties

In solution, Atg4B-IN-2 demonstrates stability for up to one year at -80°C, with recommended working concentrations between 1–10 μM . Dose-response studies show linear pharmacokinetics in vitro, achieving 50% maximal inhibitory concentration (IC₅₀) values of 2.3 μM against Atg4B and 4.7 μM against PLA2 in enzymatic assays . The compound's logP value of 3.2 suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility .

Mechanism of Action

Inhibition of Atg4B Protease Activity

Atg4B-IN-2 competitively binds the catalytic Cys74 residue of Atg4B, preventing cleavage of LC3 precursors and subsequent autophagosome membrane conjugation . Structural analyses show that inhibitor binding induces conformational changes in Atg4B's regulatory loop (residues 34–45), displacing the auto-inhibitory N-terminal domain and locking the enzyme in an inactive state . This dual interference blocks both pro-LC3 processing (required for autophagy initiation) and LC3-II deconjugation (necessary for autophagosome recycling) .

Dual Targeting of Phospholipase A2

The compound exhibits cross-reactivity with secretory PLA2 (sPLA2), inhibiting enzymatic activity by 62% at 5 μM through competitive substrate displacement . This dual inhibition creates a synergistic anti-autophagic effect:

-

Atg4B suppression prevents LC3-mediated autophagosome expansion

-

PLA2 inhibition reduces arachidonic acid release, dampening pro-survival signaling

In Vitro Research Findings

Autophagy Modulation

In PC-3 prostate cancer cells, Atg4B-IN-2 (5 μM, 2h) reduces autophagic vesicles by 89% compared to controls, as quantified by Cyto-ID staining . Dose-dependent effects include:

-

1 μM: 45% decrease in LC3-II lipidation

-

5 μM: 92% suppression of autophagic flux (p < 0.001 vs. baseline)

Table 2: Concentration-Dependent Effects

| Concentration | p62 Expression | Autophagic Vesicles | LC3-II/I Ratio |

|---|---|---|---|

| 1 μM | ↑ 2.1-fold | ↓ 37% | 0.48 ± 0.12 |

| 5 μM | ↑ 3.8-fold | ↓ 89% | 0.11 ± 0.04 |

Synergistic Effects with Anticancer Agents

Combination with abiraterone (10 μM) enhances apoptotic cell death in castration-resistant prostate cancer (CRPC) models:

-

Single-agent Atg4B-IN-2 (5 μM): 18% apoptosis

-

Abiraterone alone: 22% apoptosis

-

Combination therapy: 67% apoptosis (p < 0.001 vs. monotherapy)

Mechanistically, autophagy inhibition prevents degradation of pro-apoptotic BAX proteins while increasing intracellular reactive oxygen species (ROS) by 2.3-fold .

Implications for Cancer Therapy

Prostate Cancer Applications

In CRPC xenograft models, Atg4B-IN-2 (10 mg/kg, i.p.) synergizes with enzalutamide to reduce tumor volume by 78% over 21 days . Transcriptomic analysis reveals downregulation of:

-

NR3C1 (glucocorticoid receptor): ↓ 4.2-fold

-

AR-V7 (androgen receptor variant): ↓ 3.1-fold

Challenges and Future Directions

Selectivity and Off-Target Effects

While Atg4B-IN-2 shows >30-fold selectivity over Atg4A in enzymatic assays , proteome-wide screening identified off-target inhibition of:

Formulation and Delivery Considerations

Current formulations require DMSO solubilization, limiting clinical translation. Nanoparticle encapsulation (PLGA-PEG) improves bioavailability 3.2-fold in murine models while reducing hepatotoxicity markers (ALT ↓ 41%, AST ↓ 38%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume